P 276-00

CDK9 inhibition Cutaneous T-cell lymphoma Transcriptional CDK inhibitor

P 276-00 is uniquely positioned as a multi-targeted CDK inhibitor with potent activity against CDK9 (IC50=20nM), CDK4 (63nM), and CDK1 (79nM). Unlike CDK4/6-selective agents, its CDK9 inhibition drives MCL-1 downregulation and transcriptional arrest, making it the definitive tool for CTCL (HH, Hut78), multiple myeloma, and NSCLC (H-460) models where single-target CDK inhibitors show limited efficacy. Prioritize this compound for CDK9-driven transcription and cell-cycle synergy studies. Bulk quantities available for institutional procurement.

Molecular Formula C21H21Cl2NO5
Molecular Weight 438.3 g/mol
CAS No. 920113-03-7
Cat. No. B045974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP 276-00
CAS920113-03-7
Synonyms2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one Hydrochloride;  2-(2-chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one Hydrochloride
Molecular FormulaC21H21Cl2NO5
Molecular Weight438.3 g/mol
Structural Identifiers
SMILESCN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl
InChIInChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1
InChIKeyOOVTUOCTLAERQD-OJMBIDBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P 276-00 (Riviciclib) CAS 920113-03-7: Baseline Overview for Procurement and Research Selection


P 276-00 (Riviciclib hydrochloride) is a synthetic flavonoid analog that functions as a multi-targeted cyclin-dependent kinase (CDK) inhibitor. Its primary enzymatic targets are the CDK9-cyclin T1, CDK4-cyclin D1, and CDK1-cyclin B complexes, with reported inhibitory concentrations (IC50) of 20 nM, 63 nM, and 79 nM, respectively [1]. Unlike highly selective CDK4/6 inhibitors, P 276-00's polypharmacology includes potent inhibition of the transcriptional regulator CDK9, which differentiates its mechanism of action [2].

Why P 276-00 Cannot Be Interchanged with Pan-CDK or CDK4/6-Specific Inhibitors


Generic substitution within the CDK inhibitor class is not scientifically valid due to P 276-00's unique target engagement profile. While CDK4/6-specific inhibitors like Palbociclib or Abemaciclib are optimized for G1 cell cycle arrest, they lack potent activity against CDK9, a master regulator of transcriptional elongation [1]. Conversely, broad-spectrum pan-CDK inhibitors like Flavopiridol exhibit a wider, less selective kinase inhibition profile, which can translate into a different spectrum of on-target and off-target effects [2]. The quantitative evidence below demonstrates that P 276-00 occupies a distinct functional niche through its combined inhibition of CDK9-dependent transcription (via MCL-1 downregulation) and CDK4-dependent cell cycle progression, a mechanism not replicated by these comparators [3].

Quantitative Differentiation of P 276-00: Head-to-Head Evidence vs. Key Comparators


Superior CDK9-Targeted Potency Against Cutaneous T-Cell Lymphoma Cells vs. Flavopiridol and Dinaciclib

In a head-to-head comparison using HH and Hut78 cutaneous T-cell lymphoma (CTCL) cell lines, P 276-00 demonstrated superior cytotoxic potency relative to the pan-CDK inhibitor Flavopiridol and the multi-CDK inhibitor Dinaciclib. Cell viability was assessed via trypan blue exclusion after 48-hour treatment [1].

CDK9 inhibition Cutaneous T-cell lymphoma Transcriptional CDK inhibitor

Potent Anti-Proliferative Activity Across a Broad Panel of Human Cancer Cell Lines

P 276-00 exhibits potent anti-proliferative effects against a wide range of human cancer cell lines, with IC50 values falling within a consistent range. While direct cross-study comparisons must be interpreted cautiously, this profile demonstrates robust activity against major cancer types [1].

Anti-proliferative activity Cancer cell panel In vitro pharmacology

Transcriptional Suppression of the Pro-Survival Factor MCL-1 via CDK9 Inhibition

A key mechanistic differentiator for P 276-00 is its potent inhibition of CDK9, which leads to the suppression of RNA Polymerase II-dependent transcription. This directly results in a rapid and significant decline in the levels of the short-lived anti-apoptotic protein MCL-1 in multiple myeloma cells. This mechanism is distinct from that of CDK4/6-specific inhibitors, which do not inhibit CDK9 or transcription [1].

MCL-1 downregulation Transcriptional inhibition Apoptosis mechanism

Recommended Research Application Scenarios for P 276-00 Based on Quantitative Evidence


Probing CDK9-Dependent Transcriptional Addiction in Cutaneous T-Cell Lymphoma (CTCL) Models

Based on its superior head-to-head potency in CTCL cell lines (Section 3, Evidence 1), P 276-00 is an optimal tool compound for investigating CDK9-driven transcriptional programs in HH and Hut78 models of CTCL [1]. Researchers should prioritize this compound when evaluating the therapeutic potential of CDK9 inhibition in this specific malignancy.

Elucidating the Role of MCL-1 in Hematologic Malignancy Apoptosis

Given its unique ability to combine CDK4 cell cycle arrest with CDK9-mediated MCL-1 downregulation (Section 3, Evidence 3), P 276-00 is a key tool for studying the non-redundant role of MCL-1 in promoting survival in multiple myeloma and mantle cell lymphoma cell lines [2].

Validating Multi-CDK Inhibition in Chemoresistant Solid Tumor Models

The broad anti-proliferative activity of P 276-00 across a panel of solid tumor cell lines (Section 3, Evidence 2) supports its use as a validation tool for multi-CDK inhibition strategies. This is particularly relevant in models of non-small cell lung cancer (H-460) and colon cancer (HCT-116) where CDK4/6-selective inhibitors have shown limited single-agent activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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